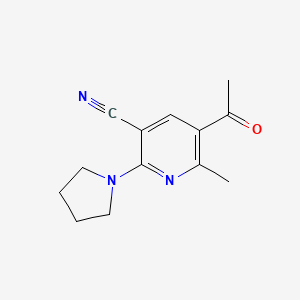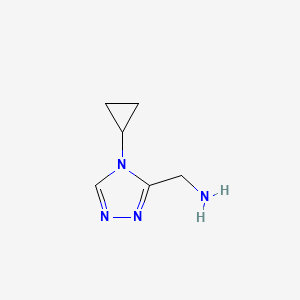
(4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine
Descripción general
Descripción
(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine, or (4-CPMT) for short, is a heterocyclic compound that is used in many scientific research applications. It is a versatile and useful molecule in synthetic organic chemistry due to its unique structure and properties.
Aplicaciones Científicas De Investigación
((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine) is widely used in scientific research due to its versatile structure and properties. It is commonly used as a building block in organic syntheses, as it can be used to construct a wide variety of heterocyclic compounds. It has also been used as a ligand in coordination chemistry, as well as a catalyst for organic transformations. In addition, (this compound) has been used in the synthesis of various drugs, such as antimalarials, anti-inflammatory agents, and anti-cancer agents.
Mecanismo De Acción
The mechanism of action of ((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine) is not yet fully understood. However, it is believed that its unique structure allows it to interact with certain enzymes and receptors in the body, which can lead to a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Prostaglandins are important mediators of inflammation and pain, and inhibition of cyclooxygenase can lead to reduced inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound) are still being studied. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, anti-cancer, and analgesic effects. In addition, it has been shown to have antifungal and antibacterial effects, and it has also been studied for its potential to treat neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine) is its versatility and ease of use in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used in a wide variety of organic syntheses. Additionally, it is relatively stable in aqueous solutions, which makes it easy to store and handle in the laboratory. However, one of the main limitations of (this compound) is that it is not very soluble in organic solvents, which can make it difficult to work with in some laboratory experiments.
Direcciones Futuras
The potential of ((4-cyclopropyl-4H-1,2,4-triazol-3-yl)methanamine) is still being explored, and there are many potential future directions for research. One potential direction is to study its potential as a drug for treating various diseases, such as cancer and neurodegenerative diseases. Additionally, it could be studied for its potential to treat inflammation and pain, as well as its potential as an antifungal and antibacterial agent. Finally, its potential as a catalyst for organic transformations could be further explored, as it could be used to synthesize a wide variety of compounds.
Propiedades
IUPAC Name |
(4-cyclopropyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-3-6-9-8-4-10(6)5-1-2-5/h4-5H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZAZLVLKYQZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene](/img/structure/B3033809.png)
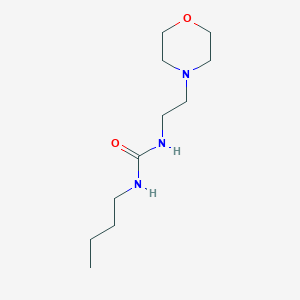
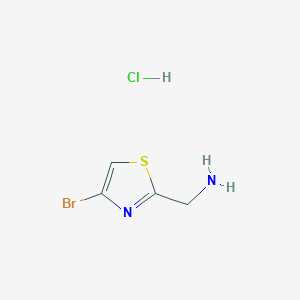
![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)
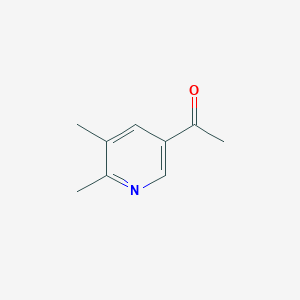
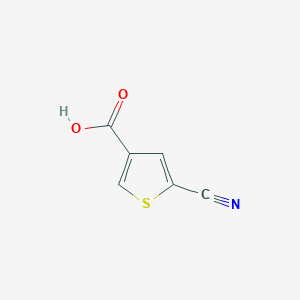

![3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B3033823.png)
![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)
![1,5-dimethyl-3-{1-[(4-methylphenyl)sulfonyl]ethyl}-4-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033825.png)
![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)
![2-(4-chlorophenyl)hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3033828.png)

